Plenolin
Overview
Description
Plenolin is a compound with the molecular formula C15H20O4 . It is also known by other names such as Dihydrohelenalin and 11,13-Dihydrohelenalin . It has been identified as a cytotoxic pseudoguaianolide sesquiterpene lactone .
Synthesis Analysis
The structure and absolute configuration of Plenolin have been determined by X-ray analysis of the p-iodobenzoate derivative . The structure was solved by the heavy-atom method and the atomic parameters were refined by full-matrix least-squares calculations .Molecular Structure Analysis
Plenolin has a complex molecular structure. The cycloheptane ring adopts a twist chair conformation, the γ-lactone ring is in an envelope conformation, and the cyclopentenone ring approximates a half-chair form .Physical And Chemical Properties Analysis
Plenolin has a molecular weight of 264.32 . Its exact mass is 264.14 and it has an average mass of 264.317 Da .Scientific Research Applications
Pharmacokinetics in Mice
A study by Grippo et al. (1991) explored the pharmacokinetics of [3H]-plenolin, a radiolabelled analog of helenalin, in BDF1 mice. They used intravenous, intraperitoneal, and oral administration to determine its behavior in the body. The study revealed a maximum terminal half-life of 57.3 hours, with urinary and fecal excretion being significant pathways for elimination. Importantly, the study noted that [3H]-plenolin did not associate significantly with DNA, RNA, or protein of leukemia or human fibroblast cells, which indicates its selective uptake and metabolism in the body (Grippo et al., 1991).
Antitumor Properties
In a study by Imakura et al. (1980), various sesquiterpene lactones including plenolin were isolated from Helenium microcephalum and evaluated for their antitumor properties. This study was significant in identifying plenolin as a compound with potential antileukemic activity. The structural elucidation of these lactones, including plenolin, shed light on their possible mechanisms of action in antitumor activity (Imakura et al., 1980).
Structural Analysis
McPhail and Onan (1975) conducted a structural and absolute configuration analysis of plenolin. By utilizing X-ray analysis of plenolin p-iodobenzoate, they determined its molecular structure, which is critical for understanding how plenolin interacts at the molecular level. This type of analysis is fundamental for developing potential pharmaceutical applications of plenolin, as structure-activity relationships are key in drug design (McPhail & Onan, 1975).
Discovery and Functions in Cellular Processes
Though not directly about plenolin, the paper by Fujisawa (2004) on the discovery of semaphorin receptors, neuropilin, and plexin, provides context on the intricate cellular processes that molecules like plenolin might influence. Understanding these cellular receptors and pathways is crucial for comprehending how compounds like plenolin may exert their effects at the cellular level (Fujisawa, 2004).
Safety And Hazards
properties
IUPAC Name |
(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWITMQEROMDG-ZIXXKTFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plenolin | |
CAS RN |
34257-95-9 | |
Record name | 11,13-Dihydrohelenalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34257-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PLENOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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